molecular formula C19H38N2O B12790667 Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- CAS No. 68955-03-3

Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)-

Cat. No.: B12790667
CAS No.: 68955-03-3
M. Wt: 310.5 g/mol
InChI Key: NYRMZTSOGRXXIL-UHFFFAOYSA-N
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Description

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is a chemical compound that belongs to the class of non-ionic surfactants. It is characterized by the presence of a long alkyl chain (C12-C15) attached to a propyl group, which is further linked to an aminopropanenitrile moiety. This compound is known for its excellent surface-active properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile typically involves the reaction of C12-C15 alcohols with ethylene oxide to form ethoxylated alcohols. These ethoxylated alcohols are then reacted with 3-chloropropionitrile in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions generally include temperatures ranging from 60°C to 80°C and reaction times of 4 to 6 hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and yield. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile involves its ability to reduce surface tension and form micelles. The long alkyl chain interacts with hydrophobic substances, while the aminopropanenitrile moiety interacts with hydrophilic substances. This dual interaction allows the compound to effectively solubilize and disperse various substances. The molecular targets include cell membranes and hydrophobic compounds, facilitating their transport and interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is unique due to its combination of a long alkyl chain and an aminopropanenitrile moiety, which provides both hydrophobic and hydrophilic interactions.

Properties

CAS No.

68955-03-3

Molecular Formula

C19H38N2O

Molecular Weight

310.5 g/mol

IUPAC Name

3-(3-tridecoxypropylamino)propanenitrile

InChI

InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-18-22-19-14-17-21-16-13-15-20/h21H,2-14,16-19H2,1H3

InChI Key

NYRMZTSOGRXXIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCCNCCC#N

Origin of Product

United States

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